
5,7-Difluoroindole
Overview
Description
5,7-Difluoroindole (CAS 301856-25-7) is a fluorinated indole derivative characterized by fluorine atoms at the 5th and 7th positions of the indole ring. Its structural uniqueness arises from the electron-withdrawing effects of fluorine, which modulate electronic density and steric properties, making it a versatile scaffold in medicinal chemistry and materials science. Notably, it serves as a bioisostere for nitrogen-containing heterocycles like 7-azaindole, enabling mimicry of binding interactions in biological targets .
Biochemical Analysis
Biochemical Properties
5,7-Difluoroindole plays a crucial role in various biochemical reactions. It has been identified as a potent and metabolically stable influenza inhibitor . The compound interacts with several enzymes and proteins, including the influenza PB2 cap-binding region, where it binds effectively to inhibit viral replication . Additionally, this compound is not at risk of metabolism via aldehyde oxidase, which is an advantage over other inhibitors in its class .
Cellular Effects
This compound has been shown to influence various cellular processes. It inhibits biofilm formation and blood hemolysis in Pseudomonas aeruginosa without affecting the growth of planktonic cells . This compound also reduces the production of quorum-sensing-regulated virulence factors, such as pyocyanin and rhamnolipid, and suppresses swarming motility and protease activity . These effects suggest that this compound can modulate cell signaling pathways and gene expression in bacterial cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. For instance, it binds to the influenza PB2 cap-binding region, inhibiting the viral polymerase activity and preventing viral replication . This binding interaction is crucial for its antiviral activity. Additionally, this compound’s ability to inhibit biofilm formation and virulence factor production in Pseudomonas aeruginosa is likely due to its interference with quorum-sensing pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and retains its inhibitory activity against influenza over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antiviral activity without significant toxicity At higher doses, there may be potential adverse effects, although specific toxicological data for this compound in animal models are limited
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolic stability is enhanced by its resistance to aldehyde oxidase metabolism . This stability allows it to maintain its biological activity and effectiveness in inhibiting viral replication and bacterial virulence.
Biological Activity
5,7-Difluoroindole is a fluorinated derivative of indole that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and microbial adaptation. This article delves into the compound's biological properties, pharmacological applications, and recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two fluorine atoms at the 5 and 7 positions of the indole ring. This modification influences its physicochemical properties, including solubility and binding affinity to biological targets. The compound's structure can be represented as follows:
Influenza Inhibition
One of the most significant findings regarding this compound is its role as a potent inhibitor of the influenza virus. A study evaluated a derivative of this compound (referred to as 11a ) and found it to be a promising candidate for influenza treatment due to its ability to inhibit the PB2 protein involved in viral replication. Key findings from this research include:
- Metabolic Stability : The compound demonstrated superior stability in human liver microsomes (Cl int < 7.7 μL/min/mg protein), indicating a favorable pharmacokinetic profile for oral administration .
- In Vivo Efficacy : In animal models, particularly mice, 11a showed significant efficacy against lethal influenza infections, highlighting its therapeutic potential .
- Safety Profile : The compound displayed no toxicity in standard tests and did not inhibit major kinases or hERG channels, suggesting a low risk of adverse effects .
Microbial Adaptation Studies
Recent research has explored the metabolic adaptation of Escherichia coli to fluorinated indoles, including this compound. These studies have implications for understanding how organisms can evolve to utilize previously toxic compounds as nutrients.
- Adaptive Laboratory Evolution (ALE) : In ALE experiments, E. coli was subjected to selective pressure using 6- and 7-fluoroindoles. Remarkably, these bacteria adapted to incorporate fluorinated tryptophan analogs into their proteomes . This adaptation demonstrates the potential for non-canonical amino acids to be utilized in microbial metabolism.
- Mechanisms of Adaptation : The adaptation involved significant rearrangements in regulatory networks and membrane integrity, suggesting that fluorinated indoles can influence cellular processes at multiple levels .
Comparative Biological Activity Table
Activity | This compound | Other Fluoroindoles |
---|---|---|
Influenza Inhibition | Potent (IC50 not specified) | Varies |
Metabolic Stability | High | Moderate to Low |
Toxicity | None detected | Varies |
Microbial Adaptation | Significant | Limited |
Case Study 1: Influenza Inhibition
In a study focused on developing novel influenza inhibitors, this compound was identified as a bioisostere of 7-azaindole. The research highlighted its ability to effectively bind to the influenza PB2 cap region and inhibit viral replication in vitro and in vivo .
Case Study 2: Microbial Adaptation
Another study demonstrated that E. coli could adapt metabolically to utilize 6- and 7-fluoroindoles for growth through ALE techniques. The resulting strains exhibited significant changes in their proteomes, incorporating fluorinated amino acids where tryptophan was typically present . This adaptation underscores the potential for fluorinated compounds to serve as substrates for microbial growth under selective conditions.
Scientific Research Applications
Influenza Inhibition
One of the most significant applications of 5,7-difluoroindole is in the development of antiviral agents targeting influenza. A derivative of this compound was identified as a potent inhibitor of the influenza PB2 protein, which is crucial for viral replication. This compound demonstrated favorable pharmacokinetic properties and metabolic stability, making it a promising candidate for further development as an oral antiviral medication. In vivo studies indicated that this compound was effective in mouse models of influenza infection, showing high tissue distribution and efficacy against lethal strains of the virus .
Structure-Activity Relationship Studies
The unique fluorine substituents on the indole ring enhance its binding affinity and metabolic stability compared to traditional indole derivatives. The incorporation of fluorine atoms allows for better interactions with biological targets while minimizing off-target effects. This characteristic has made this compound a subject of interest in scaffold-hopping exercises in drug design, where it serves as a bioisosteric replacement for more complex structures .
Plant Growth Regulation
This compound has also been investigated for its role as a plant growth regulator. Research indicates that derivatives such as 2-(5,7-difluoro-3-indolyl)propionic acid exhibit auxin-like properties, promoting root growth and inhibiting elongation in certain plant species. These findings suggest that fluorinated indoles could be valuable tools in agricultural biotechnology for enhancing crop growth and productivity .
NMR Spectroscopy Applications
The distinct properties of fluorine allow this compound to be utilized in nuclear magnetic resonance (NMR) spectroscopy studies. The absence of fluorine in biological systems means that 19F NMR can provide clear spectral lines free from interference. This capability is particularly useful in studying large biological macromolecules and dynamic protein interactions .
Summary Table of Applications
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5,7-Difluoroindole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound often involves halogenation of indole precursors. For example, Rhodium-catalyzed cyclopropanation–ring expansion using α-halodiazoacetates has been employed, with CsCO as a base to improve reaction efficiency . Key factors include catalyst loading (e.g., 1 mol% Rh(esp)), solvent choice (e.g., CHCl), and temperature control to minimize side reactions. Yield optimization requires careful monitoring of halogenation steps, as over- or under-halogenation can lead to impurities. Characterization via NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regioselectivity and purity .
Q. How can researchers validate the structural identity of this compound derivatives?
- Methodological Answer : Multimodal spectroscopic techniques are essential. X-ray crystallography provides unambiguous confirmation of regiochemistry and stereochemistry, while and NMR can distinguish between positional isomers (e.g., 5,6- vs. This compound). Mass spectrometry (MS) and elemental analysis verify molecular weight and composition. For fluorinated indoles, NMR chemical shifts are highly sensitive to electronic environments, aiding in structural assignment .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer : this compound serves as a scaffold for structure-activity relationship (SAR) studies, particularly in kinase inhibitors and antimicrobial agents. Fluorine substituents enhance metabolic stability and modulate electron density, affecting binding affinity. For example, in carbazole-derived compounds, fluorination at the 5,7-positions improved β-galactosidase inhibition activity by 10-fold compared to non-fluorinated analogs. Researchers should design assays (e.g., enzymatic inhibition, cell viability) to quantify these effects .
Advanced Research Questions
Q. How does stereochemistry at the indole core influence the biological activity of this compound derivatives?
- Methodological Answer : Enantioselective synthesis using chiral auxiliaries (e.g., Ellman’s sulfinamides) reveals stark differences in activity. For example, the (R)-enantiomer of a this compound-derived carbazole showed 50% inhibitory concentration (IC) values <10 μM in β-galactosidase assays, whereas the (S)-enantiomer was inactive. Researchers should employ chiral HPLC or circular dichroism (CD) to resolve enantiomers and correlate configurations with activity .
Q. What strategies mitigate unexpected by-products during the synthesis of this compound?
- Methodological Answer : By-products often arise from competing electrophilic substitution pathways. Computational modeling (e.g., DFT calculations) can predict reactive sites and guide regioselective halogenation. For instance, steric hindrance at the 4-position of indole directs fluorination to 5,7-positions. Additionally, using mild oxidizing agents (e.g., Selectfluor) and low temperatures reduces overhalogenation. Post-reaction purification via column chromatography or recrystallization is critical to isolate the desired product .
Q. How can researchers resolve contradictions in reported SAR data for this compound analogs?
- Methodological Answer : Discrepancies may stem from variations in assay conditions (e.g., buffer pH, cell lines) or impurities in test compounds. To address this:
- Replicate studies using standardized protocols (e.g., NIH/NCATS guidelines).
- Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular assays).
- Use high-purity intermediates (>95% by HPLC) and disclose synthetic routes in detail to enable reproducibility .
Q. Data Analysis & Reporting
Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioactivity studies?
- Methodological Answer : Non-linear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) calculate IC/EC values. For SAR trends, multivariate analysis (e.g., PCA or PLS regression) identifies structural descriptors (e.g., fluorine position, logP) correlating with activity. Report confidence intervals and p-values to quantify uncertainty .
Q. How should researchers address conflicting computational vs. experimental data in fluorinated indole studies?
- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in simulations. Validate computational predictions with experimental data (e.g., crystallography or NMR). For example, if DFT predicts preferential fluorination at the 5-position but experiments show 7-substitution, revise models to include solvation or steric parameters .
Q. Ethical & Reporting Standards
Q. What ethical considerations apply when publishing SAR data for this compound derivatives?
- Methodological Answer : Disclose all synthetic by-products and purity levels to avoid misinterpretation of bioactivity. Clearly state funding sources and potential conflicts of interest (e.g., patent applications). Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like ChemRxiv or Zenodo .
Q. How can researchers ensure reproducibility in fluorinated indole synthesis protocols?
- Methodological Answer : Provide detailed experimental logs, including batch numbers of reagents, reaction monitoring (TLC/Rf values), and purification thresholds (e.g., HPLC purity >95%). Use standardized nomenclature (IUPAC) and reference commercial CAS numbers (e.g., 301856-25-7 for this compound) to avoid ambiguity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Monofluoroindoles: 5-Fluoroindole and 7-Fluoroindole
- 5-Fluoroindole (CAS 387-44-0): The single fluorine at position 5 enhances electrophilicity at the C-2 and C-3 positions, facilitating reactions such as carboxylation and amidation (e.g., synthesis of antiviral carboxamides in ). However, its metabolic stability is inferior to 5,7-difluoroindole due to the absence of a second fluorine, which reduces electron withdrawal and increases susceptibility to oxidative metabolism .
- 7-Fluoroindole (CAS 71294-03-6): Fluorination at position 7 mimics the electronic effects of a nitrogen atom in 7-azaindole, but the lack of a 5-fluoro substituent limits its bioisosteric utility in certain contexts, such as binding to the influenza PB2 cap region .
Difluoroindole Isomers: 4,7-Difluoroindole and 6,7-Difluoroindole
- 4,7-Difluoroindole (CAS 199526-97-1): The shifted fluorine positions alter electronic distribution, reducing overlap with 7-azaindole’s binding motifs. This isomer shows weaker activity in antiviral screens compared to this compound .
- 6,7-Difluoroindole: Used as a precursor in quinolone antibiotic synthesis (e.g., via chlorination to substrate 8 in ). The 6,7-difluoro configuration directs reactivity toward electrophilic substitution at C-5, contrasting with this compound’s preference for C-3 functionalization .
Polyfluoroindoles: Tetrafluoroindole
- 4,5,6,7-Tetrafluoroindole (CAS 37387-64-7): Synthesized via a Pd-catalyzed route from hexafluorobenzene (), this compound exhibits extreme electron deficiency, limiting its utility in reactions requiring nucleophilic indole rings. In contrast, this compound balances electronic modulation with synthetic versatility .
Substituent Effects on Pharmacological and Physical Properties
Electronic and Steric Modifications
- Methyl, Chloro, and Cyano Groups: Substituents at C-5 (e.g., methyl, chloro) in indole derivatives mimic fluorine’s steric bulk but lack its electron-withdrawing capacity. For instance, 5-chloroindole derivatives show reduced binding affinity to viral targets compared to this compound .
- Carboxamide Derivatives : this compound-2-carboxamide derivatives (e.g., compound 11a in ) exhibit enhanced metabolic stability due to fluorine’s resistance to aldehyde oxidase metabolism, a limitation observed in 7-azaindole-based inhibitors .
Physicochemical Properties
*Calculated using Molinspiration software.
Key Research Findings
- Influenza Inhibition : this compound derivative 11a demonstrated an EC₅₀ of 12 nM against influenza A, outperforming 7-azaindole analogs due to improved metabolic stability and binding interactions confirmed by X-ray crystallography .
- Synthetic Advantages : The synthesis of this compound via CuI-mediated coupling () offers higher yields (>80%) compared to tetrafluoroindole routes () .
- Bioisosteric Utility : Fluorines at positions 5 and 7 mimic the hydrogen-bonding and π-stacking properties of 7-azaindole’s nitrogen, enabling retention of activity in kinase and polymerase inhibitors .
Properties
IUPAC Name |
5,7-difluoro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPOGQRJXZGSMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381097 | |
Record name | 5,7-Difluoroindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301856-25-7 | |
Record name | 5,7-Difluoroindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-difluoro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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